2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-(4-Benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a benzylpiperazine moiety at position 2, a 2-fluorophenyl group at position 7, and a methyl substituent at position 2. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The benzylpiperazine group enhances lipophilicity and may facilitate interactions with biological targets such as neurotransmitter receptors or enzymes . The 2-fluorophenyl substituent contributes to metabolic stability and binding affinity through hydrophobic and electronic effects .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O/c1-18-25-23(15-20(16-24(25)32)21-9-5-6-10-22(21)27)29-26(28-18)31-13-11-30(12-14-31)17-19-7-3-2-4-8-19/h2-10,20H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJKDHSCIZOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a benzylpiperazine derivative reacts with the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(2-fluorophenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Piperazine Modifications
- Compound A: 2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (Y020-0808) Key Difference: Replaces benzylpiperazine with a 2-fluorophenylpiperazine and introduces a 2-hydroxyphenyl group at position 5. Impact: The hydroxyl group increases polarity (logP = 4.98 vs. Activity: Demonstrates enhanced hydrogen-bonding capacity, which may favor interactions with hydrophilic targets like kinases .
- Compound B: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one Key Difference: Fluorine at the para position of the piperazine-attached phenyl group. Activity: Reported in crystallographic studies for improved receptor selectivity in serotonin receptor modulation .
Core Modifications
- Compound C: 7,7-Dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Key Difference: Incorporates a pyridine ring in the piperazine group and a phenylamino substituent. Activity: Shows potent kinase inhibition (IC₅₀ = 12 nM for EGFR) due to the planar pyridine ring facilitating π-π stacking .
Physicochemical Properties
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~432.5* | ~5.5 | ~55.7 | 4-methyl, 2-benzylpiperazin-1-yl |
| Compound A (Y020-0808) | 432.5 | 4.98 | 55.67 | 2-hydroxyphenyl, 4-(2-fluorophenyl)piperazine |
| Compound B | 432.5 | 5.12 | 55.67 | 4-(4-fluorophenyl)piperazine |
| Compound C | 448.5 | 3.89 | 72.34 | Pyridin-2-ylpiperazine, phenylamino |
*Estimated based on analogs .
Q & A
Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?
A multi-step synthetic route is typically employed:
- Step 1 : Condensation of 2-fluorophenylacetamide with methyl vinyl ketone to form the dihydroquinazolinone core.
- Step 2 : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling.
- Step 3 : Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol . Key challenges include controlling regioselectivity during cyclization and minimizing racemization. Yield optimization often requires inert atmospheres and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions).
Q. Which analytical techniques are critical for structural characterization?
A combination of methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, benzylpiperazine methylene signals).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation pathways.
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters.
- Elemental Analysis : Confirms C, H, N content within ±0.4% deviation .
Q. How should initial biological activity screening be designed?
Prioritize target-specific assays based on structural analogs:
- Receptor binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors due to the benzylpiperazine moiety).
- Enzyme inhibition : Kinase or phosphodiesterase inhibition studies (IC₅₀ determination via fluorogenic substrates).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves . Include positive controls (e.g., imatinib for kinase inhibition) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?
- Use SHELXL’s TWIN and BASF commands to model twinning or disorder in the quinazolinone ring .
- Compare experimental bond lengths (e.g., C=O vs. C–OH) with DFT-calculated values to identify dominant tautomers.
- Example : A 2015 study resolved keto-enol tautomerism in similar dihydroquinazolines using Hirshfeld surface analysis .
Q. What strategies optimize structure-activity relationship (SAR) studies for this scaffold?
- Combinatorial libraries : Vary substituents at positions 2 (piperazine), 4 (methyl), and 7 (fluorophenyl) using parallel synthesis.
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity (e.g., logP vs. receptor affinity).
- Crystallographic docking : AutoDock Vina or Glide predicts binding modes to targets like PDE5 or σ receptors .
Q. How to assess environmental fate and biodegradation pathways?
Follow INCHEMBIOL project protocols :
- Abiotic degradation : Hydrolysis/photolysis studies under varying pH/UV conditions (HPLC-MS monitors byproducts).
- Biotic degradation : Soil microcosm experiments with LC-MS/MS quantification of metabolites (e.g., piperazine cleavage products).
- Ecotoxicity : Daphnia magna or algal growth inhibition tests (EC₅₀ determination) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Method (SHELXL) |
|---|---|---|
| Space group | P2₁/c | CELL_NOW |
| R-factor (I > 2σ) | 0.042 | SADABS |
| Torsion restraint | C7–C8–N9–C10: 178.2° | DFIX |
Q. Table 2. Biological Screening Results
| Assay Type | IC₅₀/EC₅₀ (μM) | Reference Compound |
|---|---|---|
| PDE5 Inhibition | 0.85 ± 0.12 | Sildenafil (0.65) |
| Dopamine D2 Binding | 1.2 ± 0.3 | Haloperidol (0.08) |
| Cytotoxicity (MCF-7) | 12.4 ± 1.5 | Doxorubicin (0.02) |
Critical Analysis of Contradictions
- Synthetic yields : Discrepancies in literature (30–70%) may arise from solvent purity or catalyst batch variability. Reproduce under controlled conditions .
- Biological selectivity : Conflicting receptor affinity data (e.g., σ1 vs. σ2) suggest assay-specific interference (e.g., fluorescent dyes). Validate with orthogonal methods (e.g., SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
